

Thermochemical properties of 1,3-Propanediol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1,3-Propanediol**

Cat. No.: **B051772**

[Get Quote](#)

An In-depth Technical Guide to the Thermochemical Properties of **1,3-Propanediol**

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Propanediol (PDO), with the chemical formula $C_3H_8O_2$, is a viscous, colorless diol that is miscible with water.^{[1][2]} It serves as a versatile building block in the synthesis of polymers such as polytrimethylene terephthalate (PTT) and is also utilized as a solvent, and antifreeze agent.^{[1][3]} In the pharmaceutical and drug development sectors, understanding the thermochemical properties of PDO is crucial for formulation, stability testing, and process design. This technical guide provides a comprehensive overview of the core thermochemical properties of **1,3-propanediol**, details the experimental methodologies for their determination, and presents the data in a structured format for ease of reference and comparison.

Data Presentation

The following tables summarize the key thermochemical and physical properties of **1,3-propanediol**.

Table 1: Enthalpies of Formation, Combustion, Vaporization, and Fusion of **1,3-Propanediol**

Property	State	Value (kJ/mol)	Reference(s)
Standard Molar Enthalpy of Formation ($\Delta_f H^\circ$)	Liquid	-481.8 ± 2.2	[4]
Gas		-410.6 ± 2.2	[4]
Standard Molar Enthalpy of Combustion ($\Delta_c H^\circ$)	Liquid	-1848.1 to -1837.9	[2]
Enthalpy of Vaporization ($\Delta_{\text{vap}} H^\circ$)	Standard	71.2 ± 0.2	[4]
at 298.15 K		66.5 to 73.0	[5]
Enthalpy of Fusion ($\Delta_{\text{fus}} H$)	at 249 K	11.4	[6] [7]

Table 2: Heat Capacity of **1,3-Propanediol**

Property	Temperature (K)	Value (J/mol·K)	Reference(s)
Ideal Gas Heat Capacity (C _{p,gas})	298.15	135.27	[8]
300	140.55	[8]	
350	145.64	[8]	
Liquid Phase Heat Capacity (C _{p,liquid})	298.15	Various data available	[8]

Table 3: Other Physical Properties of **1,3-Propanediol**

Property	Value	Reference(s)
Molecular Weight	76.09 g/mol	[8]
Boiling Point	214 °C (487.15 K)	[1]
Melting Point	-27 °C (246.15 K)	[1][2]
Density	1.053 g/mL at 25 °C	[1]

Experimental Protocols

The determination of the thermochemical properties of **1,3-propanediol** relies on precise calorimetric and analytical techniques. The following sections detail the methodologies for key experiments.

Determination of Enthalpy of Formation via Combustion Calorimetry

The standard enthalpy of formation of liquid **1,3-propanediol** is determined using combustion calorimetry.[4][9] This method measures the heat released during the complete combustion of the substance in a constant-volume system (a bomb calorimeter).

Methodology:

- Sample Preparation: A precise mass (typically 0.5-1.0 g) of high-purity **1,3-propanediol** is weighed into a crucible.[2] For liquid samples, gelatin capsules or a similar container may be used to hold the sample and facilitate complete combustion.[10][11]
- Bomb Assembly: The crucible is placed inside a high-pressure stainless steel vessel, known as a "bomb". A fuse wire (e.g., platinum or iron) is positioned to be in contact with the sample.[9] A small, known amount of water is added to the bomb to ensure that the final water product is in the liquid state.
- Pressurization and Combustion: The bomb is sealed and pressurized with pure oxygen to approximately 3 MPa.[12] The bomb is then placed in a calorimeter bucket containing a known mass of water. The system is allowed to reach thermal equilibrium. The sample is then ignited by passing an electric current through the fuse wire.

- Temperature Measurement: The temperature of the water in the calorimeter is monitored with high precision (to at least 0.001 °C) before, during, and after the combustion reaction. The temperature change, corrected for heat exchange with the surroundings, is used to calculate the heat released.
- Data Analysis: The energy equivalent of the calorimeter (calorimeter constant) is determined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid.[9] The heat of combustion of the **1,3-propanediol** sample is then calculated from the observed temperature rise and the calorimeter constant. Corrections are applied for the heat of combustion of the fuse wire and any auxiliary materials, as well as for the formation of nitric acid from residual nitrogen in the bomb.[12]
- Standard State Correction: The experimental heat of combustion at constant volume (ΔcU°) is corrected to the standard enthalpy of combustion at constant pressure (ΔcH°) using thermodynamic equations. The standard enthalpy of formation (ΔfH°) is then calculated using Hess's Law, from the standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Determination of Enthalpy of Vaporization via the Transpiration Method

The enthalpy of vaporization of **1,3-propanediol** is derived from the temperature dependence of its vapor pressure, which can be measured using the transpiration method.[1][4]

Methodology:

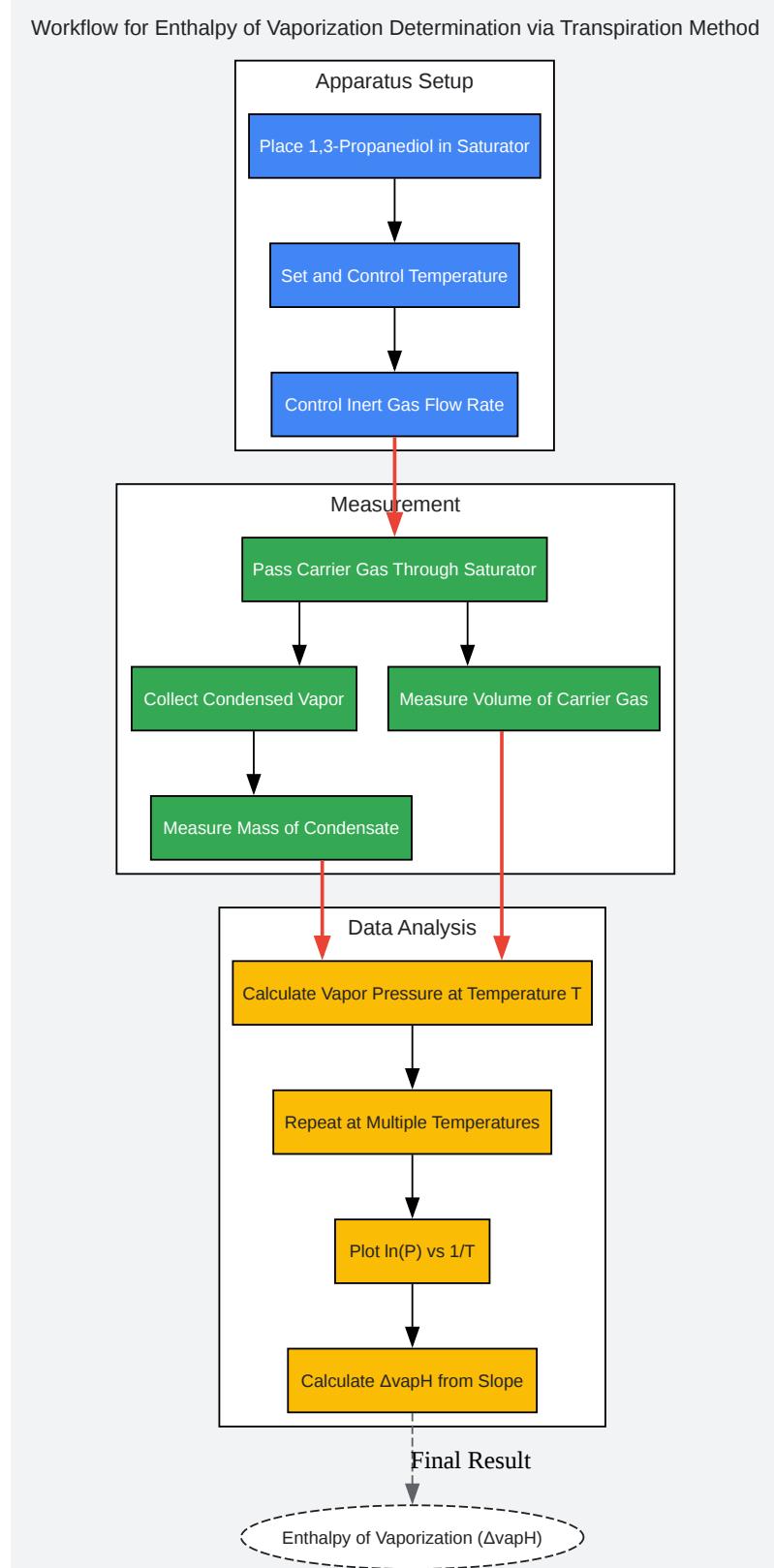
- Apparatus Setup: A sample of liquid **1,3-propanediol** is placed in a thermostatted saturator cell. An inert carrier gas (e.g., nitrogen or argon) is passed through the saturator at a controlled, low flow rate.[5][8]
- Vapor Transport: As the carrier gas flows over the liquid sample, it becomes saturated with the vapor of **1,3-propanediol**. The flow rate is critical; it must be slow enough to ensure saturation but fast enough to prevent back-diffusion of the vapor.[8]
- Vapor Collection: The mixture of carrier gas and entrained vapor exits the saturator and is passed through a cold trap or a suitable absorbent to collect the condensed **1,3-**

propanediol.

- Quantification: The amount of condensed **1,3-propanediol** is determined gravimetrically or by other analytical methods. The volume of the carrier gas that has passed through the system is measured using a flowmeter.
- Vapor Pressure Calculation: The partial pressure of the **1,3-propanediol** vapor is calculated from the amount of substance transported and the volume of the carrier gas, assuming ideal gas behavior.[5]
- Temperature Dependence: The experiment is repeated at several different temperatures.
- Enthalpy of Vaporization Calculation: The enthalpy of vaporization ($\Delta_{\text{vap}}H$) is determined from the slope of the plot of the natural logarithm of the vapor pressure versus the reciprocal of the absolute temperature, according to the Clausius-Clapeyron equation.

Determination of Enthalpy of Fusion via Differential Scanning Calorimetry (DSC)

The enthalpy of fusion of **1,3-propanediol** is measured using Differential Scanning Calorimetry (DSC).[6] This technique measures the difference in heat flow between a sample and a reference as a function of temperature.


Methodology:

- Sample Preparation: A small, accurately weighed sample (typically 2-10 mg) of **1,3-propanediol** is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.
- Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature profile. To measure the enthalpy of fusion, the sample is first cooled to a temperature below its freezing point to ensure complete solidification.
- Heating Scan: The sample and reference are then heated at a constant rate (e.g., 10 °C/min).[6] An inert atmosphere (e.g., nitrogen) is maintained in the cell to prevent oxidation.

- Data Acquisition: The DSC instrument measures the differential heat flow required to maintain the sample and reference pans at the same temperature. As the **1,3-propanediol** melts, it absorbs heat, resulting in an endothermic peak on the DSC thermogram.
- Data Analysis: The enthalpy of fusion ($\Delta_{\text{fus}}H$) is determined by integrating the area of the melting peak. The instrument is calibrated using a standard material with a known enthalpy of fusion, such as indium.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the enthalpy of vaporization using the transpiration method.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the transpiration method.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mse.washington.edu [mse.washington.edu]
- 2. academic.oup.com [academic.oup.com]
- 3. education.ti.com [education.ti.com]
- 4. mrgscience.com [mrgscience.com]
- 5. s4science.at [s4science.at]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scribd.com [scribd.com]
- 8. biopchem.education [biopchem.education]
- 9. Measurement of transpiration: [simply.science]
- 10. labcell.com [labcell.com]
- 11. Corrections to standard state in combustion calorimetry: an update and a web-based tool
- PMC [pmc.ncbi.nlm.nih.gov]
- 12. engineering.purdue.edu [engineering.purdue.edu]
- To cite this document: BenchChem. [Thermochemical properties of 1,3-Propanediol].
BenchChem, [2026]. [Online PDF]. Available at:
[<https://www.benchchem.com/product/b051772#thermochemical-properties-of-1-3-propanediol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com